Bienvenue dans la boutique en ligne BenchChem!

N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine

PET Imaging TSPO Kinetic Modeling

Procure this specific N,N-diethyl precursor to ensure precise [18F]FEPPA radiochemistry. Unlike generic trifluoromethylpyridines, its optimized LogP (4.2) and zero H-bond donors are critical for achieving the brain uptake and low non-specific binding required for reliable TSPO PET quantification in neuroinflammation studies.

Molecular Formula C10H13F3N2
Molecular Weight 218.22 g/mol
CAS No. 1346540-92-8
Cat. No. B1406618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-6-(trifluoromethyl)pyridin-2-amine
CAS1346540-92-8
Molecular FormulaC10H13F3N2
Molecular Weight218.22 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=CC(=N1)C(F)(F)F
InChIInChI=1S/C10H13F3N2/c1-3-15(4-2)9-7-5-6-8(14-9)10(11,12)13/h5-7H,3-4H2,1-2H3
InChIKeyVIXXIJFNQXYTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-6-(trifluoromethyl)pyridin-2-amine (CAS 1346540-92-8): TSPO PET Radioligand Selection and Procurement Guide


N,N-Diethyl-6-(trifluoromethyl)pyridin-2-amine (CAS 1346540-92-8) is a heterocyclic organic compound characterized by a trifluoromethyl group at the 6-position and a diethylamine substituent at the 2-position of the pyridine ring [1]. This specific molecular architecture is the non-radioactive precursor to [18F]FEPPA, a second-generation radioligand used in positron emission tomography (PET) imaging to quantify the 18 kDa translocator protein (TSPO), a biomarker of neuroinflammation [2]. Its commercial availability as a research intermediate supports the development of TSPO-targeted imaging agents for clinical and preclinical investigations .

The Case Against Simple Substitution: Why N,N-Diethyl-6-(trifluoromethyl)pyridin-2-amine is Not Interchangeable with In-Class Trifluoromethylpyridines


The common structural motif of a trifluoromethylpyridine core can mislead procurement decisions, as this class of compounds exhibits profoundly divergent pharmacological and physicochemical properties based on subtle variations in substitution patterns [1]. For example, while the core structure 6-(trifluoromethyl)pyridin-2-amine is a simple primary amine, the specific N,N-diethyl substitution on the target compound critically alters its lipophilicity (LogP ~4.2 vs. ~2.9 for the N-cyclobutyl analog) and hydrogen-bonding capacity (0 H-bond donors vs. 1) [2]. These molecular differences directly impact the compound's utility as a precursor for a second-generation TSPO radioligand, where optimized lipophilicity is essential for achieving the specific brain uptake and favorable non-specific binding profile observed with [18F]FEPPA [3]. Therefore, substituting a generic trifluoromethylpyridine for this precise molecule will not yield a radioligand with the validated pharmacokinetic properties essential for reliable TSPO quantification.

Quantitative Performance Benchmarks for N,N-Diethyl-6-(trifluoromethyl)pyridin-2-amine: A Comparative Evidence Assessment Against Alternative TSPO Radioligand Precursors


Kinetic Modeling Identifiability: [18F]FEPPA Demonstrates Superior Outcome Measure Reliability Compared to First-Generation [11C]PK11195

In a kinetic modeling study of 12 healthy human subjects, [18F]FEPPA (derived from the target compound) demonstrated excellent identifiability for key outcome measures such as total distribution volume (VT) and specific distribution volume (VS) across all gray matter regions, with coefficients of variation (COV) of <7% and <8%, respectively [1]. This quantitative precision is a significant advancement over the first-generation TSPO radioligand [11C]PK11195, for which VT estimates are often reported with lower identifiability and greater variability due to its lower specific binding signal [2].

PET Imaging TSPO Kinetic Modeling

Effect of Aging on TSPO Signal: [18F]FEPPA Reveals No Age-Associated Neuroinflammation, Establishing a Critical Baseline for Neurodegenerative Disease Studies

A PET study in 33 healthy volunteers (age 19-82) found no significant effect of age on [18F]FEPPA total distribution volume (VT) in key brain regions (F (1,30)=0.918; p=0.346), after controlling for TSPO genotype [1]. This finding provides a crucial benchmark, indicating that increased neuroinflammation, as measured by [18F]FEPPA, is not associated with normal aging and is instead likely specific to pathological processes [1]. This contrasts with some earlier studies using other TSPO ligands that suggested age-related increases, making this ligand particularly valuable for studies comparing aging and neurodegenerative disease populations [2].

Healthy Aging Neuroinflammation TSPO

Quantification of Disease-Specific Neuroinflammation: [18F]FEPPA Detects Significant Elevation of TSPO Signal in Alzheimer's Disease Patients

In a study comparing 21 Alzheimer's disease (AD) patients to 21 healthy controls, [18F]FEPPA binding was significantly higher in AD patients across multiple grey matter regions, including the hippocampus, prefrontal, temporal, parietal, and occipital cortex (average Cohen's d = 0.89), indicating a large effect size [1]. Voxel-based analyses confirmed significant clusters of neuroinflammation in the frontal, temporal, and parietal cortex. This demonstrates the sensitivity of [18F]FEPPA for detecting disease-related TSPO upregulation, a key feature of neuroinflammatory pathology [1].

Alzheimer's Disease Neuroinflammation TSPO

Physicochemical Property Comparison: Target Compound's LogP and Hydrogen Bond Profile Distinguish it from N-Cyclobutyl Analog for CNS Applications

The target compound, N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine, exhibits a computed LogP value of 4.20 and contains zero hydrogen bond donors . In contrast, a close structural analog, N-cyclobutyl-6-(trifluoromethyl)pyridin-2-amine (CAS 939809-66-2), has a lower computed XLogP3-AA value of 3.0 and possesses one hydrogen bond donor [1]. This difference in lipophilicity and hydrogen bonding capacity is critical for CNS penetrance and non-specific binding profiles, and it is a key determinant in the selection of the optimal precursor for developing a brain-penetrant PET radioligand.

Physicochemical Properties Lipophilicity CNS Drug Design

Recommended Research and Development Applications for N,N-Diethyl-6-(trifluoromethyl)pyridin-2-amine (CAS 1346540-92-8)


Synthesis of [18F]FEPPA for Quantitative Human Neuroinflammation PET Studies

This compound serves as the direct synthetic precursor for the second-generation TSPO PET radioligand [18F]FEPPA. Procurement is warranted for PET centers and research groups conducting human neuroimaging studies to quantify microglial activation in neurodegenerative diseases such as Alzheimer's disease, psychiatric conditions, and substance use disorders. Its validated kinetic modeling properties (e.g., COV VT <7%) [1] and established sensitivity to detect disease-related neuroinflammation (Cohen's d = 0.89 in AD) [2] make it a reliable choice for generating publication-quality quantitative data.

Preclinical Translational Studies of Neuroinflammatory Disease Models

Researchers can utilize this precursor to produce [18F]FEPPA for PET imaging in rodent and non-human primate models of neuroinflammation. The absence of an age-related increase in TSPO signal in healthy human aging as measured by [18F]FEPPA [3] provides a clean baseline, allowing for more accurate quantification of treatment effects in longitudinal studies of experimental disease models, thereby enhancing the translational value of preclinical findings.

Reference Standard for Analytical Chemistry and Metabolite Identification

The high-purity (>95%) unlabeled compound is essential as a reference standard for high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS/MS) methods used to identify and quantify the parent radioligand and its radiometabolites in plasma and tissue samples from PET studies. Accurate metabolite correction is critical for proper kinetic modeling of [18F]FEPPA, and procurement of a certified standard is a prerequisite for any clinical or preclinical PET center utilizing this tracer.

Development of Improved TSPO Ligands via Structure-Activity Relationship (SAR) Studies

This specific N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine scaffold can serve as a lead compound or a key intermediate in medicinal chemistry programs aiming to develop novel TSPO ligands with improved affinity, selectivity, or pharmacokinetic properties. Its distinct physicochemical profile (LogP 4.2, 0 HBD) relative to other in-class analogs provides a valuable starting point for optimizing brain penetrance and target engagement for therapeutic or diagnostic applications beyond PET imaging.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-diethyl-6-(trifluoromethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.